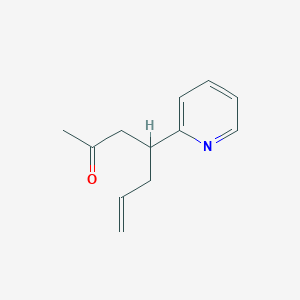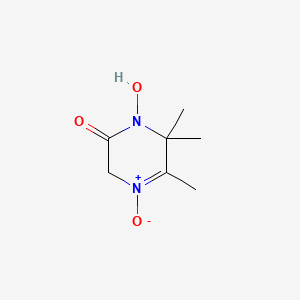![molecular formula C16H19BrN2S B14377762 Piperidine, 4-[4-(3-bromophenyl)-2-thiazolyl]-1-ethyl- CAS No. 88654-28-8](/img/structure/B14377762.png)
Piperidine, 4-[4-(3-bromophenyl)-2-thiazolyl]-1-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 4-[4-(3-bromophenyl)-2-thiazolyl]-1-ethyl- is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a bromophenyl group, and a thiazolyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 4-[4-(3-bromophenyl)-2-thiazolyl]-1-ethyl- typically involves multiple steps. One common method includes the diazotization of S-3-(4-aminophenyl) piperidine followed by bromination to introduce the bromophenyl group . The reaction conditions are generally mild, and the process is designed to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves the use of advanced chemical reactors and controlled environments to maintain the integrity of the product. The process may include the use of catalysts and specific solvents to optimize the reaction conditions and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 4-[4-(3-bromophenyl)-2-thiazolyl]-1-ethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Piperidine, 4-[4-(3-bromophenyl)-2-thiazolyl]-1-ethyl- is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Piperidine, 4-[4-(3-bromophenyl)-2-thiazolyl]-1-ethyl- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Bromophenoxy)piperidine hydrochloride
- 4-(4-Bromophenyl)-4-piperidinol
- (S)-3-(4-Bromophenyl)piperidine
Uniqueness
Piperidine, 4-[4-(3-bromophenyl)-2-thiazolyl]-1-ethyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
88654-28-8 |
|---|---|
Molecular Formula |
C16H19BrN2S |
Molecular Weight |
351.3 g/mol |
IUPAC Name |
4-(3-bromophenyl)-2-(1-ethylpiperidin-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C16H19BrN2S/c1-2-19-8-6-12(7-9-19)16-18-15(11-20-16)13-4-3-5-14(17)10-13/h3-5,10-12H,2,6-9H2,1H3 |
InChI Key |
UOIUXZCCHBUOLE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)C2=NC(=CS2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


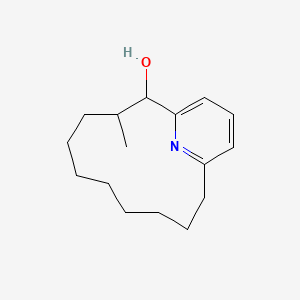
![4(1H)-Pyrimidinone, 2-amino-6-[(2-oxopropyl)amino]-5-(phenylazo)-](/img/structure/B14377686.png)

![1-[(2-Methylprop-1-EN-1-YL)sulfanyl]butane](/img/structure/B14377705.png)
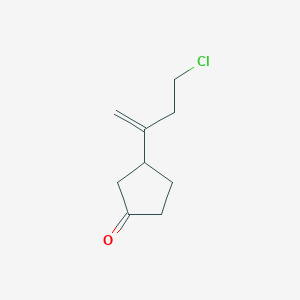
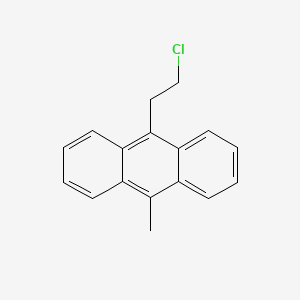
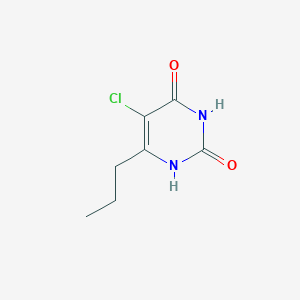
![2-[(2,6-Dichlorophenyl)methylidene]cyclohexan-1-one](/img/structure/B14377728.png)
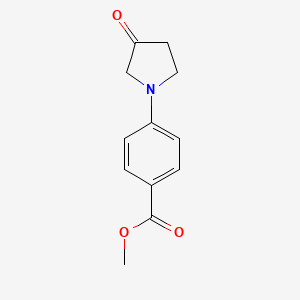
![1-[(Hexylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14377735.png)
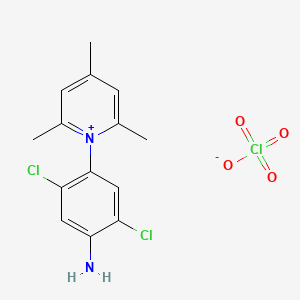
![Acetic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol](/img/structure/B14377751.png)
